1-[4-(Chloro-difluoro-methoxy)-phenyl]-3-morpholin-4-yl-pyrrolidine-2,5-dione
Description
1-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-(MORPHOLIN-4-YL)PYRROLIDINE-2,5-DIONE is a complex organic compound characterized by its unique chemical structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of multiple functional groups within its structure allows it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial purposes.
Properties
Molecular Formula |
C15H15ClF2N2O4 |
|---|---|
Molecular Weight |
360.74 g/mol |
IUPAC Name |
1-[4-[chloro(difluoro)methoxy]phenyl]-3-morpholin-4-ylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C15H15ClF2N2O4/c16-15(17,18)24-11-3-1-10(2-4-11)20-13(21)9-12(14(20)22)19-5-7-23-8-6-19/h1-4,12H,5-9H2 |
InChI Key |
VXJONFSHLVJOKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2CC(=O)N(C2=O)C3=CC=C(C=C3)OC(F)(F)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-(MORPHOLIN-4-YL)PYRROLIDINE-2,5-DIONE typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolidine ring.
Introduction of the Chlorodifluoromethoxy Group: This step involves the substitution reaction where the chlorodifluoromethoxy group is introduced to the phenyl ring.
Attachment of the Morpholine Group: The morpholine group is introduced through a nucleophilic substitution reaction, often using morpholine and a suitable leaving group on the pyrrolidine ring.
Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
1-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-(MORPHOLIN-4-YL)PYRROLIDINE-2,5-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine and phenyl groups, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations .
Scientific Research Applications
1-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-(MORPHOLIN-4-YL)PYRROLIDINE-2,5-DIONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical structure may offer specific advantages.
Industry: It is used in the development of new materials and as an intermediate in various chemical processes
Mechanism of Action
The mechanism of action of 1-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-(MORPHOLIN-4-YL)PYRROLIDINE-2,5-DIONE involves its interaction with specific molecular targets within biological systems. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Compared to other similar compounds, 1-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-(MORPHOLIN-4-YL)PYRROLIDINE-2,5-DIONE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Similar compounds include:
Pyrrolidine Derivatives: Compounds with similar pyrrolidine rings but different substituents.
Morpholine Derivatives: Compounds with morpholine rings and varying functional groups.
Phenyl Derivatives: Compounds with phenyl rings substituted with different groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
